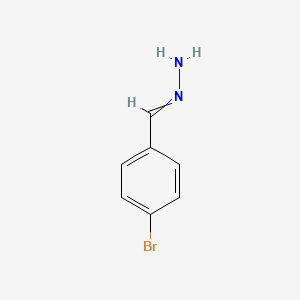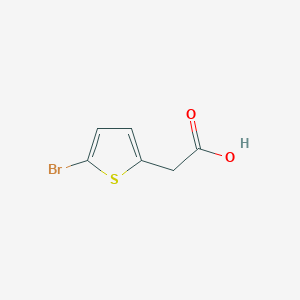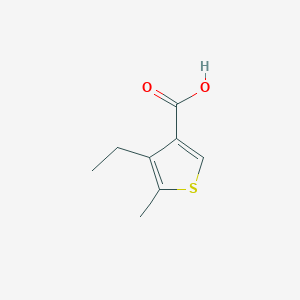
Benzaldehyde, 4-bromo-, hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzaldehyde, 4-bromo-, hydrazone” is a chemical compound that is derived from the reaction of 4-bromobenzaldehyde with hydrazine . It is a derivative of benzaldehyde, which is an aromatic aldehyde with a bromine substituent at the 4-position .
Synthesis Analysis
The synthesis of “Benzaldehyde, 4-bromo-, hydrazone” involves the reaction of 4-bromobenzaldehyde with hydrazine . This reaction forms a hydrazone derivative . The synthesis can be achieved by combining suitable aldehydes with hydrazides .Molecular Structure Analysis
The molecular formula of “Benzaldehyde, 4-bromo-, hydrazone” is C7H7BrN2 . The IUPAC Standard InChI is InChI=1S/C7H5BrO/c8-7-3-1-6 (5-9)2-4-7/h1-5H .Chemical Reactions Analysis
The chemical reactions involving “Benzaldehyde, 4-bromo-, hydrazone” include the Wolff-Kishner reduction . This reaction involves the conversion of aldehydes and ketones to alkanes . The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of the parent compound, 4-bromobenzaldehyde, include a molar mass of 185.020 g·mol−1, appearance as a white solid, an almond-like odor, a melting point of 57 °C, and a boiling point of 255–258 °C .科学的研究の応用
Crystal Structure Analysis
The compound has been utilized in the study of crystal structures through single crystal X-ray diffraction analysis. This technique allows researchers to determine the three-dimensional arrangement of atoms within a crystal and understand the compound’s geometric parameters .
Theoretical Chemistry Studies
It serves as a subject for theoretical and computational chemistry investigations. Researchers have used methods like B3LYP STO-3gG level of basis set to calculate various molecular properties, including Mulliken charges, HOMO-LUMO analyses, and molecular electrostatic potential .
Photo-initiator in UV-Curing Applications
Derivatives of Benzaldehyde, such as (4-bromophenyl)methylidenehydrazine, can act as photo-initiators in UV-curing applications. These are essential in industries like printing, where they are used in inks, imaging, and clear coatings .
UV Protection in Packaging
This compound can be added to plastic packaging as a UV blocker to prevent photo-degradation of the packaging polymers or its contents, allowing for the use of clear glass or plastic without the risk of UV damage .
Biological Activity Profiling
The compound’s derivatives have been extensively investigated for their biological activities. These activities include anti-fungal and anti-inflammatory properties, which are crucial in the development of new pharmaceuticals .
Frontier Orbital Energy Gap Analysis
The compound is used in the study of frontier orbital energy gaps, which are vital for understanding the electronic properties of molecules. This information is significant for designing materials with specific electronic characteristics .
Synthesis of Complex Molecules
(4-bromophenyl)methylidenehydrazine is involved in the synthesis of more complex molecules. For example, it can be used in the preparation of molecules with benzimidazole and thiosemicarbazone moieties, which have a wide range of biological activities .
Material Science Applications
The electronic properties derived from the compound’s analysis, such as ionization potential and global electrophilicity, are valuable in material science for creating new materials with desired conductivity and reactivity .
作用機序
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It is known that hydrazine derivatives can form hydrazones through a mechanism similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion
Biochemical Pathways
Hydrazine derivatives are known to interact with various biochemical pathways, influencing cellular processes . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
The compound’s molecular weight is reported to be 19905 , which may influence its bioavailability and pharmacokinetic profile
Result of Action
Hydrazine derivatives are known to have various biological effects, including potential cytotoxic effects
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of chemical compounds
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-bromophenyl)methylidenehydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJBVTWTYVBTIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392824 |
Source


|
| Record name | Benzaldehyde, 4-bromo-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 4-bromo-, hydrazone | |
CAS RN |
57477-93-7 |
Source


|
| Record name | Benzaldehyde, 4-bromo-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)
![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)







